Alpha-Terpineol

Description

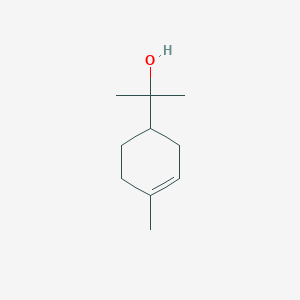

Structure

3D Structure

Properties

IUPAC Name |

2-(4-methylcyclohex-3-en-1-yl)propan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18O/c1-8-4-6-9(7-5-8)10(2,3)11/h4,9,11H,5-7H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WUOACPNHFRMFPN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CCC(CC1)C(C)(C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

68540-43-2 (hydrochloride salt) | |

| Record name | alpha-Terpineol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000098555 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID5026625 | |

| Record name | alpha-Terpineol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5026625 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid, White solid with an odor of lilac; [HSDB] Some forms are liquid; [Merck Index] White low melting solid; mp = 31-32 deg C; [MSDSonline], colourless, viscous liquid with a lilac-like odour | |

| Record name | 3-Cyclohexene-1-methanol, .alpha.,.alpha.,4-trimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | alpha-Terpineol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3593 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | alpha-Terpineol | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/352/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

218-221 °C | |

| Record name | alpha-Terpineol | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5316 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

1:8 OR MORE IN 50% ALCOHOL; SOL IN PROPYLENE GLYCOL, Very soluble in benzene, acetone, Very soluble in alcohol, ether, In water, 7100 mg/L at 25 °C, slightly soluble in glycerol and water, 1 ml in 2 ml 70% alcohol; 1 ml in 4 ml 60% alcohol (in ethanol) | |

| Record name | alpha-Terpineol | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5316 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | alpha-Terpineol | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/352/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.935 at 20 °C/20 °C, 0.930-0.936 | |

| Record name | alpha-Terpineol | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5316 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | alpha-Terpineol | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/352/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Vapor Pressure |

0.04 [mmHg], VP: 5 mm Hg at 80 to 81 mm Hg /L-alpha-Terpineol/, 0.0423 mm Hg at 24 °C | |

| Record name | alpha-Terpineol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3593 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | alpha-Terpineol | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5316 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Colorless solid, Pure alpha-isomer is white, crystalline powder | |

CAS No. |

98-55-5, 8000-41-7, 8006-39-1, 10482-56-1 | |

| Record name | α-Terpineol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=98-55-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | alpha-Terpineol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000098555 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Terpineol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0008000417 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Terpineol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0008006391 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Terpineol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB15956 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | p-Menth-1-en-8-ol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=403665 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | p-Menth-1-en-8-ol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=21449 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-Cyclohexene-1-methanol, .alpha.,.alpha.,4-trimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | alpha-Terpineol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5026625 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | p-menth-1-en-8-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.437 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | p-menth-1-en-8-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.884 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | .ALPHA.-TERPINEOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/21334LVV8W | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | alpha-Terpineol | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5316 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

35-40 °C, Viscous at room temperature; mp: 40-41 °C /d-isomer/; congealing point: +2 °C | |

| Record name | alpha-Terpineol | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5316 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

The Botanical Treasury: A Technical Guide to Sourcing and Extracting α-Terpineol for Research Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the natural sources of alpha-terpineol (α-terpineol), a monoterpenoid alcohol of significant interest in pharmaceutical and scientific research. The document details the primary extraction and purification methodologies, presenting quantitative data, experimental protocols, and visual representations of key biological pathways and experimental workflows.

Natural Occurrences of α-Terpineol

This compound is a naturally occurring compound found in the essential oils of over 150 plant species.[1] Its pleasant lilac-like aroma has led to its widespread use in the fragrance and cosmetics industries.[2][3] Beyond its aromatic properties, α-terpineol exhibits a range of biological activities, including antimicrobial, anti-inflammatory, antioxidant, and anticancer effects, making it a valuable molecule for drug discovery and development.[4][5][6]

The concentration of α-terpineol in essential oils can vary significantly depending on the plant species, geographical location, harvest time, and the part of the plant used. Key botanical sources rich in α-terpineol are summarized in the table below.

| Plant Species (Common Name) | Plant Part | α-Terpineol Content in Essential Oil (%) | Reference(s) |

| Melaleuca alternifolia (Tea Tree) | Leaves | 1.5 - 8.0 | [7][8] |

| Eucalyptus species | Leaves | 4.4 - 5.74 | [9][10] |

| Pinus species (Pine) | Oil | High concentrations | [11][12] |

| Origanum majorana (Marjoram) | - | Up to 73 | [5] |

| Salvia sclarea (Clary Sage) | - | Up to 47.4 | [5] |

| Lavandula angustifolia (Lavender) | Flowers | 1.10 (Microwave-assisted extraction) | [13] |

| Cinnamomum longepaniculatum | Leaves | High concentrations | [14] |

Extraction Methodologies

The extraction of α-terpineol from its natural sources is a critical step in obtaining a high-purity compound for research purposes. The choice of extraction method depends on factors such as the starting plant material, desired yield and purity, and the scale of the operation. The most common methods employed are steam distillation, solvent extraction, and supercritical fluid extraction (SFE).

Steam Distillation

Steam distillation is the most traditional and widely used method for extracting essential oils from plant materials.[12][15] It is particularly suitable for volatile compounds like α-terpineol that are immiscible with water.

-

Preparation of Plant Material: Freshly harvested or dried leaves of Melaleuca alternifolia are loaded into the still. For laboratory-scale extraction, approximately 154 g of plant material can be used.[16]

-

Apparatus Setup: A Clevenger-type apparatus is commonly used. The plant material is placed in a flask, and water is added.

-

Distillation: The water is heated to boiling, and the resulting steam passes through the plant material, causing the volatile oils to vaporize. The mixture of steam and essential oil vapor is then passed through a condenser.

-

Collection: The condensed liquid, a mixture of water and essential oil, is collected in a separating funnel. Due to their immiscibility, the essential oil and water form distinct layers, allowing for easy separation.

-

Drying: The collected essential oil is dried over anhydrous sodium sulfate to remove any residual water.

-

Yield and Duration: The distillation is typically carried out for a period of 2 to 3 hours.[6] A yield of approximately 2.12% of essential oil can be expected from the plant material.[16]

Diagram: Experimental Workflow for Steam Distillation

Caption: Workflow for Steam Distillation of Essential Oils.

Solvent Extraction

Solvent extraction is another common method that utilizes organic solvents to dissolve the essential oil from the plant matrix. This method can be advantageous for obtaining a higher yield of essential oil compared to steam distillation.[12]

-

Preparation of Plant Material: Raw pine material is cleaned, dried, and ground to increase the surface area for extraction.

-

Extraction: The prepared material is placed in an extraction vessel, and a suitable solvent (e.g., hexane, ethanol) is added.[12] The mixture is then agitated and heated to facilitate the dissolution of the essential oil. For optimal extraction of terpenoids from pine, a 1:1 hexane/acetone solvent system at 22°C for 1 hour can be effective.[17]

-

Filtration: The mixture is filtered to separate the solid plant material from the solvent containing the dissolved essential oil.

-

Solvent Removal: The solvent is removed from the extract, typically using a rotary evaporator under reduced pressure, to yield the concentrated essential oil.

-

Yield: Solvent extraction can produce higher yields of absolutes compared to steam distillation.[12]

Supercritical Fluid Extraction (SFE)

Supercritical fluid extraction (SFE) is a more modern and "green" extraction technique that uses a supercritical fluid, most commonly carbon dioxide (CO₂), as the solvent.[3] SFE offers advantages such as high selectivity, shorter extraction times, and the absence of organic solvent residues in the final product.

-

Preparation of Plant Material: Milled Eucalyptus globulus bark (approximately 30 g) is packed into the extraction vessel.[18]

-

Extraction Parameters:

-

Extraction Process: Supercritical CO₂ is passed through the plant material, dissolving the essential oils.

-

Separation: The pressure is then reduced, causing the CO₂ to return to its gaseous state and leaving behind the extracted oil, which is collected in a separator.

-

Yield: The extraction yield can range from 0.48% to 1.76% (wt), with higher pressures generally leading to higher yields.[18]

Purification Techniques

The crude essential oil obtained from the initial extraction often contains a mixture of various compounds. To isolate α-terpineol for specific research applications, further purification is necessary. Fractional distillation and column chromatography are the two primary methods used for this purpose.

Fractional Distillation

Fractional distillation is a technique used to separate a mixture of liquids with different boiling points.[19] Since α-terpineol has a specific boiling point (approximately 217-218 °C), it can be separated from other components of the essential oil.

-

Apparatus Setup: A fractional distillation apparatus, including a distillation flask, a fractionating column (e.g., Vigreux column), a condenser, and receiving flasks, is assembled.

-

Distillation: The crude pine oil is heated in the distillation flask. The vapors rise through the fractionating column, where a temperature gradient is established.

-

Fraction Collection: Components with lower boiling points will vaporize and condense higher up the column and be collected first. The fraction containing α-terpineol is collected at its specific boiling point range (e.g., 214-220°C).[20] The process is often carried out under reduced pressure to lower the boiling points and prevent thermal degradation of the compounds.[20]

-

Purity: This method can yield substantially pure α-terpineol.[20]

Column Chromatography

Column chromatography is a versatile technique for separating individual components from a mixture based on their differential adsorption to a stationary phase.[21]

-

Column Preparation: A glass column is packed with a suitable adsorbent, typically silica gel.[22]

-

Sample Loading: The crude essential oil is dissolved in a minimal amount of a non-polar solvent and loaded onto the top of the column.

-

Elution: A solvent or a mixture of solvents (eluent) is passed through the column. The components of the mixture will travel down the column at different rates depending on their affinity for the stationary phase and solubility in the eluent. For the purification of α-terpineol from pine nodular branch extract, a petroleum ether:ethyl acetate (20:1) eluent can be used.[22]

-

Fraction Collection: The eluent is collected in a series of fractions.

-

Analysis: Each fraction is analyzed (e.g., by GC-MS) to identify the one containing pure α-terpineol.

-

Purity: This method can yield α-terpineol with a purity of over 95.0%.[22]

Quantitative Data Summary

The following tables summarize the quantitative data on the yield of essential oils and the content of α-terpineol from various natural sources using different extraction methods.

Table 1: Yield of Essential Oil from Different Natural Sources and Extraction Methods

| Plant Species | Extraction Method | Yield (%) | Reference(s) |

| Melaleuca alternifolia | Steam Distillation | 2.12 | [16] |

| Melaleuca alternifolia | Solvent Extraction (Petroleum Ether) | 1.06 (w/w) | [23] |

| Eucalyptus camaldulensis | Steam Distillation | 0.2514 (w/w) | [10] |

| Eucalyptus globulus | Supercritical Fluid Extraction (220 bar) | 1.76 (wt) | [18] |

| Eucalyptus leaves | Steam Distillation | 0.8 | [24] |

| Juniperus scopulorum | Steam Distillation (240 min) | 0.77 | [25] |

| Lavandula angustifolia | Supercritical CO₂ Extraction | 2.94 | [13] |

Table 2: α-Terpineol Content in Essential Oils from Various Sources

| Plant Species | Extraction Method | α-Terpineol Content (%) | Reference(s) |

| Melaleuca alternifolia | Steam Distillation | 6.91 | [7] |

| Eucalyptus species | Steam Distillation | 4.4 | [10] |

| Lavandula angustifolia | Microwave-assisted Extraction | 1.10 | [13] |

Biological Activity and Signaling Pathways

α-Terpineol's therapeutic potential stems from its interaction with various biological pathways. Understanding these mechanisms is crucial for its application in drug development.

Anti-inflammatory Activity: Inhibition of the NF-κB Pathway

Chronic inflammation is linked to various diseases, and the nuclear factor-kappa B (NF-κB) signaling pathway is a key regulator of the inflammatory response.[4] Research has shown that α-terpineol can inhibit the activation of NF-κB.[1][26] In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli lead to the degradation of IκB, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes.[4] α-Terpineol has been shown to inhibit the translocation of NF-κB into the nucleus in a dose-dependent manner.[1]

Diagram: Inhibition of the NF-κB Signaling Pathway by α-Terpineol

Caption: α-Terpineol inhibits the translocation of NF-κB to the nucleus.

Antimicrobial Activity: Disruption of Bacterial Cell Membrane

α-Terpineol exhibits broad-spectrum antimicrobial activity against various pathogens.[11] One of its primary mechanisms of action is the disruption of the bacterial cell membrane integrity.[27] This leads to increased membrane permeability, leakage of intracellular components, and ultimately, cell death.[11]

Diagram: Mechanism of Bacterial Cell Membrane Disruption by α-Terpineol

Caption: α-Terpineol disrupts the bacterial cell membrane, leading to cell death.

Conclusion

This technical guide has provided a comprehensive overview of the natural sources, extraction methods, and purification techniques for α-terpineol. The detailed experimental protocols and quantitative data presented herein are intended to serve as a valuable resource for researchers and scientists in the fields of natural product chemistry, pharmacology, and drug development. The elucidation of its biological mechanisms, such as the inhibition of the NF-κB pathway and the disruption of bacterial cell membranes, underscores the therapeutic potential of α-terpineol and encourages further investigation into its diverse applications.

References

- 1. researchgate.net [researchgate.net]

- 2. Mode-of-Action of Antimicrobial Peptides: Membrane Disruption vs. Intracellular Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. scispace.com [scispace.com]

- 6. UQ eSpace [espace.library.uq.edu.au]

- 7. Chemical and Biological Characterization of Melaleuca alternifolia Essential Oil - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. [Chemical composition analysis of Eucalyptus essential oil and allelopathic effects of α-terpineol] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. phytojournal.com [phytojournal.com]

- 11. News - Natural and Versatile Chemical Raw Material â Pine Oil [wit-stone.com]

- 12. The Pine Oil Extraction Process: Tradition Meets Tech [florachem.com]

- 13. Analysis of the Chemical Composition, Antimicrobial, and Antioxidant Qualities of Microwave and Supercritical CO2-Extracted Lavender Essential Oils Cultivated in a Hyperarid Region of Türkiye [mdpi.com]

- 14. gosset.ai [gosset.ai]

- 15. ruidera.uclm.es [ruidera.uclm.es]

- 16. jmpcr.samipubco.com [jmpcr.samipubco.com]

- 17. mdpi.com [mdpi.com]

- 18. researchgate.net [researchgate.net]

- 19. pubs.acs.org [pubs.acs.org]

- 20. US1743403A - Method for the separation of this compound from pine oil - Google Patents [patents.google.com]

- 21. researchgate.net [researchgate.net]

- 22. Extraction and Stability Test of αterpineol [yydbzz.com]

- 23. benchchem.com [benchchem.com]

- 24. Extraction Conditions of Essential Oil from Eucalyptus Leaves by Distillation [ideas.repec.org]

- 25. researchgate.net [researchgate.net]

- 26. NF-κB Signaling | Cell Signaling Technology [cellsignal.com]

- 27. researchgate.net [researchgate.net]

An In-depth Technical Guide to Alpha-Terpineol Biosynthesis Pathways in Plants

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract: Alpha-terpineol is a monoterpene alcohol of significant interest due to its pleasant lilac-like aroma and various biological activities, making it a valuable compound in the fragrance, flavor, and pharmaceutical industries.[1][2] In plants, its biosynthesis is a complex process originating from primary metabolism and culminating in a specialized enzymatic reaction. This technical guide provides a comprehensive overview of the core biosynthetic pathways leading to this compound, presents quantitative data on its production in various plant species, and details the experimental protocols necessary for its study. Visual diagrams of the metabolic pathways and experimental workflows are provided to facilitate a deeper understanding of the underlying mechanisms.

Core Biosynthesis Pathways

The formation of this compound, like all terpenoids, begins with the synthesis of the universal five-carbon precursors, isopentenyl diphosphate (IPP) and its isomer dimethylallyl diphosphate (DMAPP).[3][4][5] Plants utilize two distinct pathways for the synthesis of these precursors, which are spatially separated within the cell.

1.1. Universal Terpenoid Precursors: The MVA and MEP Pathways

-

The Mevalonate (MVA) Pathway: Located in the cytosol, this pathway primarily utilizes acetyl-CoA to produce IPP and DMAPP. It is the main source of precursors for sesquiterpenes (C15) and triterpenes (C30).[4][6][7]

-

The Methylerythritol 4-Phosphate (MEP) Pathway: Located in the plastids, this pathway uses pyruvate and glyceraldehyde 3-phosphate as substrates. The MEP pathway is the predominant route for the biosynthesis of monoterpenes (C10), such as this compound, and diterpenes (C20) in most plants.[4][7][8]

The segregation of these pathways allows for independent regulation of different classes of terpenoids. The universal precursors IPP and DMAPP are then condensed to form larger prenyl diphosphates.

1.2. Geranyl Diphosphate (GPP) Formation

The direct precursor for all monoterpenes is the ten-carbon molecule geranyl diphosphate (GPP).[4] It is formed through a head-to-tail condensation of one molecule of DMAPP and one molecule of IPP, a reaction catalyzed by GPP synthase (GPPS).

1.3. The α-Terpineol Synthase (α-TPS) Catalyzed Reaction

The final and committing step in this compound biosynthesis is the conversion of GPP, which is catalyzed by the enzyme α-terpineol synthase (α-TPS), a member of the terpene synthase (TPS) family.[8][9] The reaction proceeds through a series of carbocation intermediates, showcasing a complex enzymatic mechanism.

The generally accepted mechanism involves the following steps:

-

Ionization: The process begins with the departure of the pyrophosphate group from GPP, resulting in the formation of an acyclic geranyl cation.[10][11]

-

Isomerization: This highly reactive geranyl cation rapidly isomerizes to the more stable tertiary linalyl cation.[10][12]

-

Cyclization: The linalyl cation undergoes an intramolecular electrophilic addition (cyclization) to form the pivotal α-terpinyl cation, a common intermediate for many cyclic monoterpenes.[10][11]

-

Termination: The reaction is terminated by the nucleophilic attack of a water molecule on the α-terpinyl cation, followed by deprotonation to yield the final product, this compound.[10][13]

Plant species can produce different stereoisomers of this compound. For example, (-)-α-terpineol synthase has been characterized from Vitis vinifera (grape), while (+)-α-terpineol synthase has been identified in Santalum album (sandalwood).[14][15][16]

References

- 1. researchgate.net [researchgate.net]

- 2. nbinno.com [nbinno.com]

- 3. Discovery and characterisation of terpenoid biosynthesis enzymes from Daphniphyllum macropodum - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound production from an engineered Saccharomyces cerevisiae cell factory - PMC [pmc.ncbi.nlm.nih.gov]

- 5. d-nb.info [d-nb.info]

- 6. Metabolic Engineering of Terpenoid Biosynthesis in Medicinal Plants: From Genomic Insights to Biotechnological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Frontiers | Plant Metabolic Engineering Strategies for the Production of Pharmaceutical Terpenoids [frontiersin.org]

- 8. tandfonline.com [tandfonline.com]

- 9. researchgate.net [researchgate.net]

- 10. benchchem.com [benchchem.com]

- 11. The α-Terpineol to 1,8-Cineole Cyclization Reaction of Tobacco Terpene Synthases - PMC [pmc.ncbi.nlm.nih.gov]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. Terpineol - Wikipedia [en.wikipedia.org]

- 14. (−)-alpha-terpineol synthase - Wikipedia [en.wikipedia.org]

- 15. EC 4.2.3.112 [iubmb.qmul.ac.uk]

- 16. (+)-alpha-terpineol synthase - Wikipedia [en.wikipedia.org]

A Comprehensive Review of the Pharmacological Properties of Alpha-Terpineol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Alpha-terpineol, a naturally occurring monoterpene alcohol found in various essential oils, has garnered significant scientific interest due to its diverse pharmacological activities. This technical guide provides a comprehensive review of the pharmacological properties of this compound, with a focus on its anti-inflammatory, antioxidant, anticancer, anticonvulsant, antimicrobial, and analgesic effects, as well as its impact on skin permeability. This document is intended to serve as a detailed resource for researchers, scientists, and professionals in drug development, offering a compilation of quantitative data, detailed experimental protocols, and visualizations of key signaling pathways to facilitate further investigation and therapeutic application of this promising natural compound.

Anti-inflammatory Properties

This compound has demonstrated significant anti-inflammatory effects in various in vitro and in vivo models. Its mechanism of action is primarily attributed to the inhibition of pro-inflammatory cytokines and the modulation of key signaling pathways.

Quantitative Data: Anti-inflammatory Activity

| Experimental Model | Organism/Cell Line | Treatment/Concentration | Observed Effect | Reference |

| Lipopolysaccharide (LPS)-stimulated mouse peritoneal macrophages | Mus musculus | 1-10 µM | Inhibition of the NF-κB signaling pathway. | |

| Carrageenan-induced pleurisy | Mus musculus | 25, 50, or 100 mg/kg (i.p.) | Significant inhibition of neutrophil influx. | |

| LPS-induced nitrite production in murine macrophages | Mus musculus | 1, 10, and 100 µg/mL | Significant reduction (p < 0.01) in nitrite production. | |

| Carrageenan-induced mechanical hypernociception | Mus musculus | 25, 50, or 100 mg/kg (i.p.) | Inhibition of mechanical hypernociception. | |

| TNF-α-induced mechanical hypernociception | Mus musculus | 25, 50, or 100 mg/kg (i.p.) | Inhibition of mechanical hypernociception. |

Experimental Protocol: Carrageenan-Induced Paw Edema

This protocol outlines the induction of inflammation in a mouse model to evaluate the anti-inflammatory potential of this compound.

Materials:

-

This compound

-

Carrageenan solution (1% w/v in sterile saline)

-

Vehicle (e.g., 0.9% saline with 1% Tween 80)

-

Pletismometer

-

Male Swiss mice (25-30 g)

Procedure:

-

Acclimatize mice to the laboratory environment for at least one week.

-

Fast the mice for 12 hours before the experiment with free access to water.

-

Administer this compound (e.g., 25, 50, 100 mg/kg) or vehicle intraperitoneally (i.p.).

-

After 30 minutes, inject 0.1 mL of 1% carrageenan solution subcutaneously into the subplantar region of the right hind paw of each mouse.

-

Measure the paw volume using a plethysmometer immediately before the carrageenan injection (baseline) and at regular intervals (e.g., 1, 2, 3, and 4 hours) post-injection.

-

Calculate the percentage of paw edema inhibition for each group compared to the vehicle-treated control group.

Signaling Pathway: Inhibition of NF-κB

This compound exerts its anti-inflammatory effects in part by inhibiting the Nuclear Factor-kappa B (NF-κB) signaling pathway. This pathway is a central regulator of the inflammatory response.

Antioxidant Properties

This compound exhibits notable antioxidant activity, which contributes to its overall pharmacological profile. This activity has been quantified using various standard assays.

Quantitative Data: Antioxidant Activity

| Assay | Result | Reference |

| Oxygen Radical Absorbance Capacity (ORAC) | 2.72 µmol Trolox equivalents/µmol | |

| 2,2-diphenyl-1-picrylhydrazyl (DPPH) | Very low activity | |

| Ferric Reducing Antioxidant Power (FRAP) | Increased tissue antioxidant capacity in vivo |

Experimental Protocol: DPPH Radical Scavenging Assay

This protocol details a common in vitro method to assess the free radical scavenging capacity of this compound.

Materials:

-

This compound

-

2,2-diphenyl-1-picrylhydrazyl (DPPH) solution (0.1 mM in methanol)

-

Methanol

-

Positive control (e.g., Ascorbic acid)

-

96-well microplate

-

Spectrophotometer

Procedure:

-

Prepare a stock solution of this compound in methanol.

-

Prepare serial dilutions of the this compound stock solution and the positive control in methanol.

-

In a 96-well microplate, add a specific volume of each dilution to the wells.

-

Add an equal volume of the DPPH working solution to each well.

-

Include a blank control containing only methanol and the DPPH solution.

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

Measure the absorbance of each well at 517 nm using a spectrophotometer.

-

Calculate the percentage of DPPH radical scavenging activity for each concentration.

-

Determine the IC50 value, which is the concentration of the sample required to scavenge 50% of the DPPH radicals.

Anticancer Properties

This compound has shown promising anticancer activity against a range of cancer cell lines, primarily through the induction of apoptosis and inhibition of cell proliferation, often linked to the suppression of the NF-κB signaling pathway.

Quantitative Data: Anticancer Activity (IC50 Values)

| Cell Line | Cancer Type | IC50 Value | Reference |

| NCI-H69 | Small Cell Lung Carcinoma | 0.26 mM | |

| HCT-116 | Colorectal Cancer | Sensitive | |

| HCT-8 | Colorectal Cancer | Sensitive | |

| HeLa | Cervical Cancer | 12.46 µg/mL | |

| MCF-7 | Breast Cancer | 33.0 ± 5.4 μg/mL |

Experimental Protocol: MTT Assay for Cytotoxicity

This protocol describes a colorimetric assay to assess the cytotoxic effects of this compound on cancer cells.

Materials:

-

Cancer cell line of interest (e.g., NCI-H69)

-

Complete cell culture medium

-

This compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

96-well cell culture plate

-

CO2 incubator

-

Microplate reader

Procedure:

-

Seed the cancer cells in a 96-well plate at a suitable density and allow them to adhere overnight in a CO2 incubator.

-

Prepare various concentrations of this compound in the complete cell culture medium.

-

Replace the medium in the wells with the medium containing different concentrations of this compound. Include a vehicle control (medium with the same amount of solvent used to dissolve this compound) and a blank (medium only).

-

Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).

-

After incubation, add MTT solution to each well and incubate for another 3-4 hours, allowing viable cells to convert MTT into formazan crystals.

-

Remove the medium and add DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each concentration compared to the vehicle control.

-

Determine the IC50 value, which is the concentration of this compound that inhibits cell growth by 50%.

Anticonvulsant Properties

This compound has been shown to possess anticonvulsant activity in preclinical models, suggesting its potential as a therapeutic agent for epilepsy.

Quantitative Data: Anticonvulsant Activity

| Experimental Model | Organism | Treatment/Dose (i.p.) | Observed Effect | Reference |

| Pentylenetetrazole (PTZ)-induced convulsions | Mus musculus | 100 and 200 mg/kg | Significant increase in the latency to convulsions. | |

| Maximal Electroshock (MES) test | Mus musculus | 200 and 400 mg/kg | Dose-dependent protection against tonic convulsions; 100% protection at 400 mg/kg. | |

| Genetic Absence Epilepsy Rats from Strasbourg (GAERS) model | Rattus norvegicus | Dose-dependent | Significant inhibition of seizure episodes and spikes. |

Experimental Protocol: Maximal Electroshock (MES) Seizure Test

This protocol is used to evaluate the efficacy of a compound in preventing the spread of seizures.

Materials:

-

This compound

-

Vehicle

-

Electroconvulsive shock apparatus with corneal electrodes

-

Topical anesthetic (e.g., 0.5% tetracaine)

-

Saline solution (0.9%)

-

Male mice

Procedure:

-

Administer this compound (e.g., 100, 200, 400 mg/kg) or vehicle intraperitoneally to different groups of mice.

-

At the time of peak effect, apply a drop of topical anesthetic to the corneas of each mouse.

-

Place the corneal electrodes on the eyes

The Anti-Cancer Potential of Alpha-Terpineol: A Mechanistic Investigation in Cancer Cell Lines

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanisms of action of alpha-terpineol, a naturally occurring monoterpene alcohol, in various cancer cell lines. This compound has demonstrated significant anti-proliferative and pro-apoptotic effects, positioning it as a promising candidate for further investigation in oncology drug development. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the underlying signaling pathways and experimental workflows.

Data Presentation: Quantitative Effects of this compound on Cancer Cell Lines

The cytotoxic and anti-proliferative activities of this compound have been evaluated across a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, are summarized below. Additionally, data on its effects on cell cycle distribution and apoptosis are presented.

Table 1: IC50 Values of this compound in Various Cancer Cell Lines

| Cell Line | Cancer Type | IC50 Value | Reference |

| NCI-H69 | Small Cell Lung Carcinoma | 0.26 mM | [1] |

| HCT-116 | Colorectal Cancer | Sensitive | [1] |

| HCT-8 | Colorectal Cancer | Sensitive | [1] |

| H69AR | Small Cell Lung Carcinoma (Resistant) | Sensitive | [1] |

| RPMI 8226/S | Myeloma | Sensitive | [1] |

| MCF-7 | Breast Cancer | 33.0 ± 5.4 µg/mL | [2][3] |

| HeLa | Cervical Cancer | 12.46 µg/mL | [3] |

| T47D | Breast Cancer | 20.5 µg/mL | [3] |

| Sarcoma 180 | Murine Sarcoma | Reduced viability at 100, 250, 500 µg/mL | [4] |

Table 2: Effects of this compound on Cell Cycle and Apoptosis

| Cell Line | Assay | Effect | Quantitative Data | Reference |

| U937-GTB | Cell Cycle Analysis (Flow Cytometry) | G0/G1 phase arrest | Increase in G0/G1 up to 55% with 3 mM α-terpineol at 24h | [1] |

| MCF-7 | Cell Cycle Analysis (Flow Cytometry) | Sub-G1 accumulation and S phase arrest | 18.59% accumulation in Sub-G1 at IC50 concentration | [5] |

| MCF-7 | Apoptosis Assay (Flow Cytometry) | Induction of apoptosis | Significant increase in apoptotic cells | [2] |

| MCF-7 | Protein Expression (Immunohistochemistry) | Modulation of apoptotic proteins | Decreased Bcl-2 expression, Increased Bax expression | [2] |

| Sarcoma 180 | DNA Fragmentation & Flow Cytometry | Induction of apoptosis and necrosis | Increased DNA fragmentation and cell death | [4] |

| HeLa | Cell Cycle Analysis (Flow Cytometry) | G1 phase arrest | Cell accumulation in G1 phase (52.78%) | [3] |

Core Mechanisms of Action: Signaling Pathway Modulation

This compound exerts its anti-cancer effects through the modulation of key signaling pathways that are often dysregulated in cancer. The primary pathways identified are the NF-κB and PI3K/Akt signaling cascades.

Inhibition of the NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a crucial regulator of inflammation, cell survival, and proliferation. In many cancers, this pathway is constitutively active, promoting tumor growth and resistance to therapy.[6][7] this compound has been shown to inhibit the NF-κB pathway.[1][6][8] This inhibition is achieved through the suppression of NF-κB translocation to the nucleus and the downregulation of NF-κB-related gene expression.[1][6][8]

Modulation of the PI3K/Akt Signaling Pathway

The Phosphatidylinositol 3-kinase (PI3K)/Akt pathway is another critical signaling cascade that promotes cell survival, growth, and proliferation. Its aberrant activation is a common feature in many cancers. Studies suggest that this compound can moderately inhibit Akt1, a key component of this pathway, contributing to its anti-cancer effects.[1]

Experimental Protocols

Detailed methodologies for the key experiments cited in the investigation of this compound's anti-cancer activity are provided below.

MTT Assay for Cell Viability and Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Materials:

-

Cancer cell lines

-

Complete culture medium (e.g., RPMI-1640 with 10% FBS)

-

This compound stock solution (dissolved in a suitable solvent like DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO, isopropanol with 0.04 N HCl)

-

96-well plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.

-

Treatment: Prepare serial dilutions of this compound in culture medium. Replace the medium in the wells with 100 µL of the different concentrations of this compound. Include a vehicle control (medium with the same concentration of solvent used for the stock solution).

-

Incubation: Incubate the plates for 24, 48, or 72 hours at 37°C in a 5% CO2 incubator.

-

MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Flow Cytometry for Apoptosis and Cell Cycle Analysis

Flow cytometry is a powerful technique to analyze the characteristics of cells in a suspension. It is used here to quantify apoptosis and determine the distribution of cells in different phases of the cell cycle.

Materials:

-

Treated and untreated cancer cells

-

Phosphate-buffered saline (PBS)

-

Binding buffer (for apoptosis assay)

-

Annexin V-FITC and Propidium Iodide (PI) staining solutions (for apoptosis assay)

-

RNase A and PI staining solution (for cell cycle analysis)

-

Flow cytometer

Procedure for Apoptosis Analysis:

-

Cell Harvesting: Harvest cells after treatment with this compound. For adherent cells, use trypsin and collect both floating and attached cells.

-

Washing: Wash the cells twice with cold PBS by centrifugation.

-

Resuspension: Resuspend the cell pellet in 1X binding buffer.

-

Staining: Add Annexin V-FITC and PI to the cell suspension and incubate for 15 minutes at room temperature in the dark.

-

Analysis: Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are in early apoptosis, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

Procedure for Cell Cycle Analysis:

-

Cell Harvesting and Fixation: Harvest cells and fix them in cold 70% ethanol overnight at -20°C.

-

Washing: Wash the fixed cells with PBS.

-

Staining: Resuspend the cells in a staining solution containing PI and RNase A. Incubate for 30 minutes at 37°C in the dark.

-

Analysis: Analyze the DNA content of the cells by flow cytometry to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Western Blotting for Protein Expression Analysis

Western blotting is used to detect specific proteins in a sample of tissue homogenate or extract. It allows for the investigation of changes in the expression levels of proteins involved in signaling pathways.

Materials:

-

Treated and untreated cell lysates

-

Protein assay kit (e.g., BCA)

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., against NF-κB p65, IκBα, Akt, p-Akt, Bcl-2, Bax, and a loading control like β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Protein Extraction and Quantification: Lyse the cells in RIPA buffer and quantify the protein concentration.

-

SDS-PAGE: Separate the proteins by size using SDS-polyacrylamide gel electrophoresis.

-

Protein Transfer: Transfer the separated proteins from the gel to a membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Add the chemiluminescent substrate and detect the signal using an imaging system.

-

Analysis: Quantify the band intensities relative to the loading control.

Real-Time Quantitative PCR (RT-qPCR) for Gene Expression Analysis

RT-qPCR is used to measure the amount of a specific RNA. This technique is valuable for determining how this compound affects the expression of genes involved in the NF-κB and other signaling pathways.

Materials:

-

Treated and untreated cells

-

RNA extraction kit

-

Reverse transcription kit

-

SYBR Green or TaqMan master mix

-

Gene-specific primers

-

Real-time PCR instrument

Procedure:

-

RNA Extraction: Extract total RNA from the cells.

-

Reverse Transcription: Synthesize cDNA from the extracted RNA.

-

qPCR: Perform the quantitative PCR reaction using the cDNA, primers, and master mix.

-

Data Analysis: Analyze the amplification data to determine the relative expression of the target genes, normalized to a housekeeping gene (e.g., GAPDH).

Experimental Workflow

The investigation of the anti-cancer mechanism of this compound typically follows a logical progression from initial screening to detailed mechanistic studies.

This technical guide provides a solid foundation for researchers and drug development professionals interested in the anti-cancer properties of this compound. The presented data, protocols, and pathway diagrams offer a clear roadmap for further investigation into this promising natural compound.

References

- 1. ar.iiarjournals.org [ar.iiarjournals.org]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. This compound as Antitumor Candidate in Pre-Clinical Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Alpha terpineol: a potential anticancer agent which acts through suppressing NF-kappaB signalling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Insights into the mechanism of natural terpenoids as NF-κB inhibitors: an overview on their anticancer potential - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. ar.iiarjournals.org [ar.iiarjournals.org]

A Technical Guide to the Solubility of Alpha-Terpineol in Common Laboratory Solvents

Introduction

Alpha-terpineol, a naturally occurring monoterpene alcohol, is a primary constituent of various essential oils, including pine oil and petitgrain.[1][2][3] Renowned for its pleasant lilac-like aroma, it is a cornerstone ingredient in the fragrance, cosmetic, and flavor industries.[2][4] Beyond its sensory attributes, this compound is gaining significant attention in pharmaceutical and materials science for its broad-spectrum antimicrobial activity, anti-inflammatory properties, and its potential as a biodegradable, "green" solvent.[2][4][5][6][7]

For researchers, formulation scientists, and drug development professionals, a comprehensive understanding of this compound's solubility is a critical prerequisite for its effective application. Whether designing a stable topical formulation, developing a drug delivery system, or employing it as a solvent for extraction, solubility data dictates the feasibility, stability, and efficacy of the final product. This in-depth technical guide provides a thorough examination of the solubility of this compound, synthesizing empirical data with the underlying physicochemical principles that govern its behavior in various solvent systems.

Molecular Structure and Physicochemical Drivers of Solubility

The solubility profile of this compound is a direct consequence of its molecular architecture. As a monoterpenoid alcohol, its structure features a dual character: a hydrophilic polar head and a lipophilic non-polar tail.[8][9]

-

Polar Group: A tertiary hydroxyl (-OH) group acts as a hydrophilic center. This group can both donate and accept a hydrogen bond, enabling interaction with other polar and protic solvents.[6]

-

Non-Polar Body: The bulk of the molecule consists of a p-menthane ring—a ten-carbon, cyclic hydrocarbon skeleton.[9] This substantial non-polar region confers hydrophobic (lipophilic) characteristics, driving its affinity for oils and non-polar organic solvents.

This amphipathic nature is the key to its versatile solubility, allowing it to bridge the gap between aqueous and oily phases to some extent.

Key physicochemical properties that quantitatively define its solubility behavior are summarized below. The LogP (octanol-water partition coefficient) value of ~3.0 confirms its predominantly lipophilic character.[10] The Hildebrand solubility parameter provides a cohesive energy density value useful for predicting solubility in various solvents based on the "like dissolves like" principle.

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₈O | [1] |

| Molar Mass | 154.25 g/mol | [1] |

| LogP (Kow) | 2.98 | [10] |

| Hildebrand Parameter (δ) | 17.10 MPa¹/² | [11] |

Quantitative and Qualitative Solubility Data

The following table consolidates solubility data for this compound across a range of common laboratory solvents. The data illustrates a clear pattern: high solubility in alcohols and organic solvents, and very limited solubility in highly polar, aqueous systems.

| Solvent | Solvent Type | Qualitative Solubility | Quantitative Data (at ~20-25°C) |

| Water | Polar Protic | Slightly Soluble / Insoluble | 0.71 - 2.8 g/L[1][12][13] |

| Glycerin | Polar Protic | Slightly Soluble | - |

| Ethanol (95-100%) | Polar Protic | Miscible / Very Soluble | Soluble in all proportions[10] |

| Ethanol (70%) | Polar Protic | Soluble | 1 mL dissolves in 2 mL of solvent[10][14] |

| Ethanol (60%) | Polar Protic | Soluble | 1 mL dissolves in 4 mL of solvent[10] |

| Methanol | Polar Protic | Soluble | - |

| Isopropanol | Polar Protic | Soluble | Clear solution[13] |

| Propylene Glycol | Polar Protic | Soluble / Miscible | [10][15][16] |

| Acetone | Polar Aprotic | Very Soluble / Miscible | [10][15] |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Soluble | |

| Diethyl Ether | Non-Polar | Miscible / Very Soluble | Soluble in all proportions[10] |

| Chloroform | Non-Polar | Soluble | |

| Benzene | Non-Polar | Very Soluble / Miscible | [10][15] |

| Oils (e.g., mineral, vegetable) | Non-Polar | Fully Soluble |

Analysis of Solubility Behavior

The observed solubility patterns can be explained by fundamental principles of intermolecular forces.

-

In Polar Protic Solvents (Water, Alcohols): this compound's hydroxyl group allows it to act as both a hydrogen bond donor and acceptor. In ethanol, the ethyl group of the solvent is sufficiently non-polar to interact favorably with the terpene's hydrocarbon body, while the hydroxyl groups of both molecules engage in strong hydrogen bonding. This dual interaction leads to high solubility. In water, however, the large, non-polar p-menthane ring disrupts the highly structured hydrogen-bonding network of water molecules. This entropically unfavorable effect limits its solubility to the low g/L range, despite the presence of the hydroxyl group.[8][14]

-

In Polar Aprotic Solvents (Acetone, DMSO): These solvents cannot donate hydrogen bonds but can accept them. They are also highly polar. This compound dissolves well in these solvents primarily due to dipole-dipole interactions between the solvent and its hydroxyl group, and van der Waals forces with its hydrocarbon body.

-

In Non-Polar Solvents (Ether, Benzene, Oils): In these environments, the dominant intermolecular forces are weak van der Waals (London dispersion) forces. The large, non-polar structure of this compound interacts very favorably with these solvents, leading to high solubility and miscibility, a classic example of the "like dissolves like" rule.[10]

Standard Protocol: Experimental Determination of Thermodynamic Solubility

To ensure accuracy and reproducibility in research, a standardized protocol for determining thermodynamic (equilibrium) solubility is essential. The Isothermal Shake-Flask Method is considered the gold standard and is recommended by regulatory bodies like the OECD.[1][8][10]

Causality and Justification of Method

The shake-flask method is chosen because it allows a solution to reach a true thermodynamic equilibrium between the dissolved and undissolved solute, providing a definitive saturation point.[1][10] The protocol is designed to be self-validating by ensuring equilibrium is reached and by employing a precise, selective analytical method for quantification. Gas Chromatography with Flame Ionization Detection (GC-FID) is a robust and highly suitable technique for quantifying volatile compounds like this compound.

Experimental Workflow

Step-by-Step Methodology

-

Preparation: Add an excess amount of this compound (ensuring solid material will remain after saturation) to a known volume of the desired solvent in a sealed, inert container (e.g., a glass vial with a PTFE-lined cap).

-

Expert Insight: Using a significant excess confirms that the resulting solution is truly saturated. However, avoid adding so much that it alters the solvent's properties.[10]

-

-

Equilibration: Place the sealed container in an isothermal shaker or agitator set to a constant temperature (e.g., 25.0 ± 0.5 °C). Agitate the mixture for a prolonged period.

-

Phase Separation: Once equilibrated, allow the suspension to settle. Carefully separate the saturated supernatant from the excess solid. This must be done without altering the temperature.

-

Protocol Standard: The preferred methods are centrifugation in a temperature-controlled centrifuge or filtration through a chemically inert syringe filter (e.g., 0.22 µm PTFE) that does not adsorb the analyte.

-

-

Quantification:

-

Accurately dilute a known volume of the clear supernatant with an appropriate solvent (often the mobile phase for the analytical method).

-

Prepare a series of calibration standards of this compound with known concentrations.

-

Analyze the standards and the diluted sample using a validated GC-FID method.

-

Calculate the concentration in the original supernatant based on the calibration curve and the dilution factor.

-

-

Reporting: The final result is reported as the mean solubility from at least three replicate experiments, expressed in units such as g/L or mg/mL, at the specified temperature.

Conclusion

This compound exhibits a classic amphiphilic solubility profile, characterized by high solubility in organic solvents and alcohols and very low solubility in water. This behavior is dictated by its molecular structure, which combines a polar hydroxyl group with a non-polar hydrocarbon framework. This guide provides both a comprehensive summary of its known solubility in common laboratory solvents and a robust, self-validating protocol for its experimental determination. For scientists and developers, this knowledge is fundamental to harnessing the full potential of this compound in diverse applications, from advanced pharmaceutical formulations to the next generation of sustainable chemical products.

References

- 1. lup.lub.lu.se [lup.lub.lu.se]

- 2. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 3. OECD 105 - Water Solubility - Situ Biosciences [situbiosciences.com]

- 4. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 5. oecd.org [oecd.org]

- 6. enamine.net [enamine.net]

- 7. dissolutiontech.com [dissolutiontech.com]

- 8. Shake-Flask Solubility Assay | Bienta [bienta.net]

- 9. researchgate.net [researchgate.net]

- 10. OECD 105 - Phytosafe [phytosafe.com]

- 11. oecd.org [oecd.org]

- 12. Determination of aqueous solubility by heating and equilibration: A technical note - PMC [pmc.ncbi.nlm.nih.gov]

- 13. chromaleont.it [chromaleont.it]

- 14. nanopartikel.info [nanopartikel.info]

- 15. Quantitative Determination of Cannabis Terpenes Using Gas Chromatography-Flame Ionization Detector - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Quantitative Determination of Cannabis Terpenes Using Gas Chromatography-Flame Ionization Detector - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic data interpretation of alpha-terpineol (NMR, IR, Mass Spec).

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data of alpha-terpineol, a naturally occurring monoterpene alcohol with various applications in the pharmaceutical and fragrance industries. The following sections detail the interpretation of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, supplemented by detailed experimental protocols and logical workflow diagrams.

Data Presentation

The quantitative spectroscopic data for this compound is summarized in the tables below for easy reference and comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectroscopic Data of this compound (CDCl₃)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 5.38 | br. s | 1H | H-3 (olefinic) |

| 2.77 | s | 1H | -OH |

| 2.05 | d.t | 1H | H-2 |

| 1.95 | d.t | 1H | H-2 |

| 1.89 | d.t | 1H | H-5 |

| 1.79 | t | 1H | H-5 |

| 1.64 | s | 3H | CH₃-7 |

| 1.62 | comp. pat. | 1H | H-1 |

| 1.49 | comp. pat. | 2H | H-6 |

| 1.20 | s | 3H | CH₃-8 |

| 1.17 | s | 3H | CH₃-9 |

Data sourced from multiple consistent literature values.[1]

Table 2: ¹³C NMR Spectroscopic Data of this compound (CDCl₃)

| Chemical Shift (δ) ppm | Carbon Atom |

| 133.7 | C-4 |

| 120.4 | C-3 |

| 72.5 | C-10 |

| 44.7 | C-1 |

| 30.8 | C-5 |

| 27.25 | C-8 |

| 27.2 | C-9 |

| 26.7 | C-2 |

| 23.7 | C-6 |

| 23.2 | C-7 |

Data sourced from multiple consistent literature values.[1][2][3][4]

Infrared (IR) Spectroscopy

Table 3: IR Absorption Bands of this compound

| Wavenumber (cm⁻¹) | Functional Group Assignment |

| 3417 | O-H stretch (alcohol) |

| 2963, 2922 | C-H stretch (alkane) |

| 1159 | C-O stretch (tertiary alcohol) |

Data sourced from multiple consistent literature values.[1][5]

Mass Spectrometry (MS)

Table 4: Key Mass Spectrometry Fragments of this compound

| m/z | Interpretation |

| 154 | [M]⁺ (Molecular Ion) |

| 139 | [M - CH₃]⁺ |

| 136 | [M - H₂O]⁺ |

| 121 | [M - H₂O - CH₃]⁺ |

| 95 | [C₇H₁₁]⁺ |

| 43 | [C₃H₇]⁺ |

Data sourced from multiple consistent literature values.[1][6][7][8]

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments cited.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra of this compound for structural elucidation.

Materials:

-

This compound sample

-

Deuterated chloroform (CDCl₃) with 0.03% v/v tetramethylsilane (TMS)

-

5 mm NMR tubes

Procedure:

-

Sample Preparation: Dissolve approximately 10-20 mg of the this compound sample in 0.6-0.7 mL of CDCl₃ in a clean, dry vial.

-

Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution to a 5 mm NMR tube.

-

Spectrometer Setup:

-

Insert the NMR tube into the spectrometer's probe.

-

Lock the spectrometer on the deuterium signal of the CDCl₃.

-

Shim the magnetic field to achieve optimal homogeneity.

-

Tune and match the probe for both ¹H and ¹³C frequencies.

-

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional ¹H NMR spectrum.

-

Typical parameters: pulse angle of 30-45°, acquisition time of 2-4 seconds, relaxation delay of 1-5 seconds, and 8-16 scans.

-

Process the data by applying a Fourier transform, phase correction, and baseline correction.

-

Reference the spectrum to the TMS signal at 0.00 ppm.

-

-

¹³C NMR Acquisition:

-

Acquire a standard one-dimensional ¹³C NMR spectrum with proton decoupling.

-

Typical parameters: pulse angle of 30-45°, acquisition time of 1-2 seconds, relaxation delay of 2-5 seconds, and 1024-4096 scans.

-

Process the data similarly to the ¹H spectrum.

-

Reference the spectrum to the CDCl₃ solvent peak at 77.16 ppm.

-

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in this compound.

Materials:

-

This compound sample

-

FT-IR Spectrometer with an Attenuated Total Reflectance (ATR) accessory[11][12]

-

Isopropanol or other suitable solvent for cleaning

Procedure:

-

Background Spectrum: Record a background spectrum of the clean, empty ATR crystal. This will be subtracted from the sample spectrum.[12]

-

Sample Application: Place a small drop of the this compound sample directly onto the ATR crystal.[11][12]

-

Spectrum Acquisition:

-

Acquire the IR spectrum.

-

Typical parameters: spectral range of 4000-400 cm⁻¹, resolution of 4 cm⁻¹, and an accumulation of 16-32 scans to improve the signal-to-noise ratio.[12]

-

-

Data Processing: The software will automatically perform a background subtraction. The resulting spectrum should show absorbance peaks corresponding to the vibrational modes of the functional groups in this compound.

-

Cleaning: Clean the ATR crystal thoroughly with a solvent-moistened soft tissue after the measurement.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of this compound.

Materials:

-

This compound sample

-

Gas Chromatograph-Mass Spectrometer (GC-MS) system[13]

-

Helium (carrier gas)

-

Methanol or other suitable solvent

Procedure:

-

Sample Preparation: Prepare a dilute solution of this compound (e.g., 1 mg/mL) in a volatile solvent like methanol.[14]

-

GC-MS System Setup:

-

Set the GC oven temperature program. A typical program might start at 50°C, hold for 1-2 minutes, then ramp up to 250°C at a rate of 10°C/min.

-

Set the injector temperature to 250°C.

-

Set the carrier gas (Helium) flow rate.

-

Set the MS parameters: ionization mode (Electron Ionization - EI), electron energy (70 eV), and mass range (e.g., m/z 40-400).

-

-

Injection: Inject a small volume (e.g., 1 µL) of the prepared sample into the GC inlet.

-

Data Acquisition and Analysis:

-

The sample components are separated by the GC column and then introduced into the mass spectrometer.

-

The mass spectrometer ionizes the molecules and separates the resulting fragments based on their mass-to-charge ratio.

-

Analyze the resulting mass spectrum for the molecular ion peak and characteristic fragment ions. Compare the fragmentation pattern to known databases for confirmation.[13]

-

Visualizations

The following diagrams illustrate the chemical structure of this compound and a logical workflow for its spectroscopic analysis.

Caption: Chemical structure of this compound.

Caption: Logical workflow for the spectroscopic analysis of this compound.

References

- 1. rjpbcs.com [rjpbcs.com]

- 2. hmdb.ca [hmdb.ca]

- 3. This compound(98-55-5) 13C NMR spectrum [chemicalbook.com]

- 4. Page loading... [wap.guidechem.com]

- 5. This compound(98-55-5) IR Spectrum [chemicalbook.com]

- 6. L-α-Terpineol [webbook.nist.gov]

- 7. researchgate.net [researchgate.net]

- 8. α-Terpineol [webbook.nist.gov]

- 9. hmdb.ca [hmdb.ca]

- 10. NP-MRD: 1H NMR Spectrum (1D, 600 MHz, CD3OD, experimental) (NP0000822) [np-mrd.org]

- 11. Classification of Essential Oils with FT-IR [syntechinnovation.com]

- 12. mdpi.com [mdpi.com]

- 13. researchgate.net [researchgate.net]

- 14. documents.thermofisher.com [documents.thermofisher.com]

Preliminary studies on the in vitro antioxidant potential of alpha-terpineol.

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alpha-terpineol, a naturally occurring monoterpene alcohol found in various plant essential oils, is recognized for its pleasant lilac-like aroma and diverse pharmacological properties. Among these, its potential as an antioxidant has garnered significant interest. This technical guide provides a comprehensive overview of the preliminary in vitro studies on the antioxidant capacity of this compound. It details the experimental methodologies for key antioxidant assays, presents available quantitative data, and illustrates the fundamental principles and workflows through diagrams. This document is intended to serve as a resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development.

Quantitative Antioxidant Data

The direct in vitro antioxidant capacity of pure this compound has been evaluated using various standard assays. The available quantitative and qualitative data are summarized below. It is important to note that direct comparative studies are limited, and a significant research gap exists for some standard assays.

| Antioxidant Assay | Parameter | Result for this compound | Reference(s) |

| Oxygen Radical Absorbance Capacity (ORAC) | Trolox Equivalents | 2.72 µmol Trolox equivalents/µmol | [1] |

| 2,2-diphenyl-1-picrylhydrazyl (DPPH) Radical Scavenging Assay | Activity Level / IC50 | Very low activity / Data not available | [2] |

| Trolox Equivalent Antioxidant Capacity (ABTS) Assay | Trolox Equivalents / IC50 | Data not available | |

| Ferric Reducing Antioxidant Power (FRAP) Assay | FRAP Value (e.g., µM Fe(II)/mg) | Data not available |

Experimental Protocols

Detailed methodologies for the principal in vitro antioxidant assays are provided below. These protocols are generalized from multiple sources and can be adapted based on specific laboratory conditions and instrumentation.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay